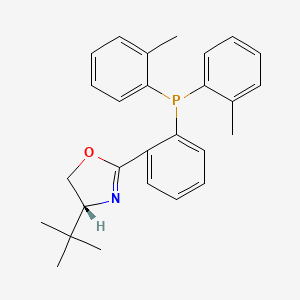
(R)-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to facilitate enantioselective reactions, making it valuable in the production of pharmaceuticals and fine chemicals. The presence of the oxazoline ring and the phosphanyl group contributes to its unique reactivity and selectivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the oxazoline ring: This is achieved by reacting an amino alcohol with a carboxylic acid or its derivative under dehydrating conditions.
Introduction of the phosphanyl group: The oxazoline intermediate is then reacted with a phosphine reagent, such as di-o-tolylphosphine, under conditions that promote the formation of the phosphanyl-oxazoline compound.
Industrial Production Methods
In an industrial setting, the synthesis of ®-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole may involve:
Batch or continuous flow reactors: These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Catalysts and solvents: The use of specific catalysts and solvents can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
®-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form oxazoline N-oxides.
Reduction: Reduction reactions can convert the oxazoline ring to an amine.
Substitution: The phosphanyl group can participate in substitution reactions, leading to the formation of new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base.
Major Products
Oxazoline N-oxides: Formed from oxidation reactions.
Amines: Resulting from reduction reactions.
New phosphine derivatives: Produced through substitution reactions.
科学研究应用
®-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the synthesis of chiral drugs and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and agrochemicals.
作用机制
The mechanism of action of ®-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole involves its role as a chiral ligand. It coordinates with metal catalysts to form chiral complexes that facilitate enantioselective reactions. The oxazoline ring and the phosphanyl group provide steric and electronic effects that enhance the selectivity and reactivity of the catalytic process.
相似化合物的比较
Similar Compounds
(S)-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole: The enantiomer of the compound, used in similar applications but with opposite chirality.
®-4-(tert-Butyl)-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole: A similar compound with diphenylphosphanyl instead of di-o-tolylphosphanyl.
®-4-(tert-Butyl)-2-(2-(di-p-tolylphosphanyl)phenyl)-4,5-dihydrooxazole: A compound with di-p-tolylphosphanyl group.
Uniqueness
®-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole is unique due to the presence of the di-o-tolylphosphanyl group, which provides distinct steric and electronic properties. This uniqueness allows for specific applications in asymmetric synthesis where high enantioselectivity is required.
属性
分子式 |
C27H30NOP |
|---|---|
分子量 |
415.5 g/mol |
IUPAC 名称 |
[2-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-bis(2-methylphenyl)phosphane |
InChI |
InChI=1S/C27H30NOP/c1-19-12-6-9-15-22(19)30(23-16-10-7-13-20(23)2)24-17-11-8-14-21(24)26-28-25(18-29-26)27(3,4)5/h6-17,25H,18H2,1-5H3/t25-/m0/s1 |
InChI 键 |
PWDWTBOBIGNWSX-VWLOTQADSA-N |
手性 SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C4=N[C@@H](CO4)C(C)(C)C |
规范 SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C4=NC(CO4)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



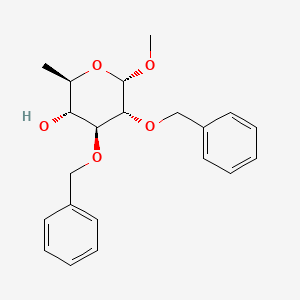
![((2R,3S,5S)-3-((4-Methylbenzoyl)oxy)-5-(7-oxo-3,4-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-6(7H)-yl)tetrahydrofuran-2-yl)methyl 4-methylbenzoate](/img/structure/B12848933.png)
![1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione](/img/structure/B12848938.png)
![2,2,2-trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12848939.png)
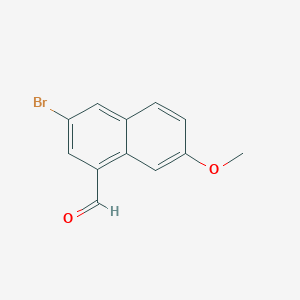
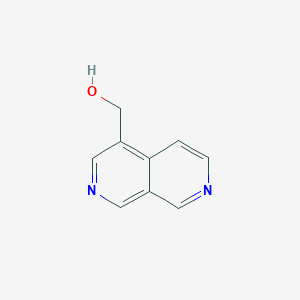
![2-(7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B12848955.png)
![4-Oxo-6,7,8,9-tetrahydro-4H-pyrazino[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B12848969.png)

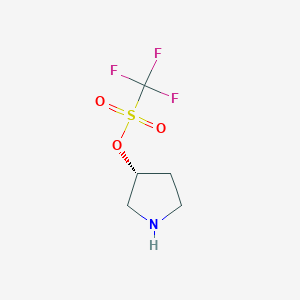
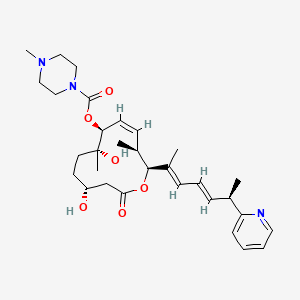
![Ethyl 8-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12849003.png)
![(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide dihydrochloride](/img/structure/B12849006.png)
